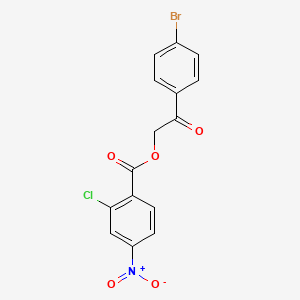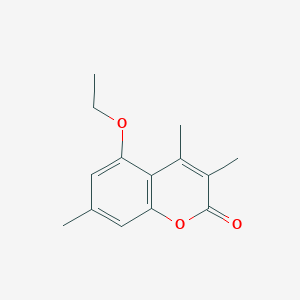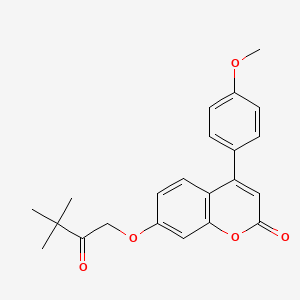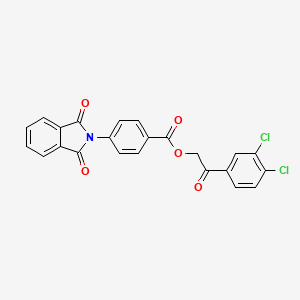
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide
Overview
Description
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Sulfonylation: The indole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Chlorination: The resulting sulfonylated indole is chlorinated using a chlorinating agent such as thionyl chloride.
Amidation: Finally, the chlorinated sulfonyl indole is reacted with aniline to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the sulfonyl and chloro groups.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid
- 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-methylbenzamide
- 4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-ethylbenzamide
Uniqueness
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-18-11-10-16(21(25)23-17-7-2-1-3-8-17)14-20(18)28(26,27)24-13-12-15-6-4-5-9-19(15)24/h1-11,14H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHDXGWSOEUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[1-(3,4-dimethylphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3705311.png)
![methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3705318.png)
![4-ethyl-7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3705328.png)

![5-[1-(3-bromophenyl)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705348.png)
![3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B3705354.png)
![5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3705361.png)
![4-[[2-chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoic acid](/img/structure/B3705367.png)
![3-{5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3705373.png)




![N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3705416.png)
